Acrichine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.

Applications De Recherche Scientifique

Antimicrobial Activity

Acrichine has demonstrated significant antimicrobial properties. It has been tested against various pathogens, including bacteria and protozoa. Its effectiveness as an antiprotozoal agent has been particularly noted in the treatment of giardiasis, where it has shown superior efficacy compared to traditional treatments.

Cancer Treatment

Recent studies have explored the potential of this compound in oncology. Its ability to intercalate DNA suggests a mechanism for inducing apoptosis in cancer cells. Research indicates that this compound may be effective against various cancer types, including breast and lung cancers.

- Case Study : In a study involving p53-inactivated human malignancies, this compound treatment led to significant tumor reduction in xenograft models, indicating its potential as a therapeutic agent .

Alzheimer's Disease Research

This compound's ability to penetrate the blood-brain barrier has made it a candidate for Alzheimer's disease research. Studies have shown that it can dissociate amyloid-beta plaques, which are associated with cognitive decline.

| Study | Findings |

|---|---|

| 5XFAD Transgenic Mice Study | Significant reduction of amyloid plaques after this compound treatment |

| In Vitro Studies | Inhibition of amyloid fibril formation observed |

Autoimmune Disorders

This compound has been repurposed for treating autoimmune diseases such as systemic lupus erythematosus (SLE) and dermatomyositis. Its immunomodulatory effects have shown promise in reducing disease activity.

Propriétés

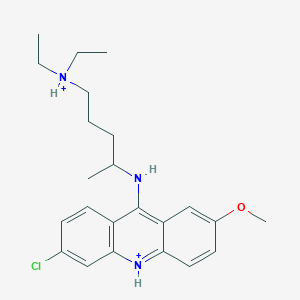

Formule moléculaire |

C23H32ClN3O+2 |

|---|---|

Poids moléculaire |

402 g/mol |

Nom IUPAC |

4-[(6-chloro-2-methoxyacridin-10-ium-9-yl)amino]pentyl-diethylazanium |

InChI |

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/p+2 |

Clé InChI |

GPKJTRJOBQGKQK-UHFFFAOYSA-P |

SMILES canonique |

CC[NH+](CC)CCCC(C)NC1=C2C=C(C=CC2=[NH+]C3=C1C=CC(=C3)Cl)OC |

Synonymes |

Acrichine Atabrine Atebrin Dihydrochloride, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Mepacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine Quinacrine Quinacrine Dihydrochloride Quinacrine Dihydrochloride, Dihydrate Quinacrine Dihyrochloride, (R)-Isomer Quinacrine Dihyrochloride, (S)-Isomer Quinacrine Dimesylate Quinacrine Hydrochloride Quinacrine Monoacetate Quinacrine Monohydrochloride Quinacrine Monomesylate Quinacrine, (+-)-Isomer Quinacrine, (R)-Isomer Quinacrine, (S)-Isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.